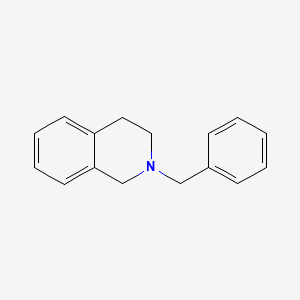

2-benzyl-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Benzyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a heterocyclic compound belonging to the isoquinoline family. It is a naturally occurring compound that has been found in plants, animals, and humans. THIQ has a wide range of applications in the medical, pharmaceutical, and chemical industries. It is used as a building block in the synthesis of pharmaceuticals and drugs, as well as a reagent in the synthesis of other compounds. In addition, it has been studied for its potential to act as a neurotransmitter in the brain.

Wissenschaftliche Forschungsanwendungen

Parkinson's Disease Research

- Role in Parkinson's Disease: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has been identified as a novel endogenous amine in mouse brain and Parkinsonian CSF. It's found at higher levels in the cerebrospinal fluid of some Parkinsonian patients and has been associated with behavior abnormalities related to Parkinson's disease in mice (Kotake et al., 1995).

- Neurotoxicity Studies: Studies on organotypic slice co-culture of the ventromedial portion of the mesencephalon and striatum indicate that 1-benzyl-1,2,3,4-tetrahydroisoquinoline is toxic to tyrosine hydroxylase-positive cells, which suggests a potential mechanism for its role in Parkinson's disease (Kotake et al., 2003).

Anticancer Research

- Potential Anticancer Properties: The tetrahydroisoquinoline family, including 1,2,3,4-tetrahydroisoquinoline derivatives, has been studied for its anticancer properties. Certain derivatives have shown potent cytotoxicity in various cancer cell lines (Redda et al., 2010).

- Synthesis for Antitumor Agents: Novel derivatives of tetrahydroisoquinoline have been synthesized and evaluated for their antitumor activities. This research aims at developing safer anticancer drugs (Jian Lv et al., 2014).

Miscellaneous Research

Synthesis Techniques

Studies have focused on efficient synthesis methods for racemic and enantiomerically pure tetrahydroisoquinoline derivatives, highlighting their importance in various pharmaceutical applications (Kammermeier et al., 1992).

Neuroprotective Effects

Research indicates that certain tetrahydroisoquinoline derivatives may have neuroprotective effects, particularly against dopaminergic neurotoxins, which is relevant in the context of neurodegenerative diseases like Parkinson's (Kotake et al., 2005).

Blood-Brain Barrier Permeability

Studies have shown that compounds like 1-Benzyl-1,2,3,4-tetrahydroisoquinoline can cross the blood-brain barrier in rats, which is significant for understanding their pharmacokinetics and potential as neurological agents (Song et al., 2006).

Eigenschaften

IUPAC Name |

2-benzyl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVNEEKPCDOMIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274780 |

Source

|

| Record name | 2-benzyl-3,4-dihydro-1H-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

13605-95-3 |

Source

|

| Record name | 2-benzyl-3,4-dihydro-1H-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine](/img/no-structure.png)